Cas no 1334177-88-6 (Cbz-NH-peg12-CH2CH2cooh)

Cbz-NH-peg12-CH2CH2cooh 化学的及び物理的性質
名前と識別子
-
- CBZ-NH-PEG12-CH2CH2COOH
- MFCD11041149
- 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- 1334177-88-6
- CBZ-NH-PEG12-acid
- CS-0116426
- AKOS030213499
- BP-21648
- Cbz-NH-PEG12-C2-acid
- Cbz-N-amido-PEG12-acid
- 1-BENZYLOXYCARBONYLAMINO-3,6,9,12,15,18,21,24,27,30,33,36-DODECAOXANONATRIACONTAN-39-OIC ACID
- 3-Oxo-1-phenyl-2,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxa-4-azatritetracontan-43-oic acid
- GS-9373
- HY-133358
- DA-51661
- Cbz-NH-peg12-CH2CH2cooh
-
- インチ: 1S/C35H61NO16/c37-34(38)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-35(39)52-32-33-4-2-1-3-5-33/h1-5H,6-32H2,(H,36,39)(H,37,38)
- InChIKey: WVKANAHNXOWXKU-UHFFFAOYSA-N
- SMILES: O(CCOCCOCCOCCOCCOCCNC(=O)OCC1C=CC=CC=1)CCOCCOCCOCCOCCOCCOCCC(=O)O
計算された属性
- 精确分子量: 751.39903486g/mol
- 同位素质量: 751.39903486g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 16
- 重原子数量: 52
- 回転可能化学結合数: 42
- 複雑さ: 762
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 186
Cbz-NH-peg12-CH2CH2cooh Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | DPG-5758-100 mg |
Cbz-N-Amido-dPEG?24-Acid |
1334177-88-6 | 100MG |
$289.30 | 2023-01-05 | ||
Key Organics Ltd | GS-9386-100MG |
CBZ-N-amido-dPEG®₂₄-acid |
1334177-88-6 | >95% | 100mg |
£263.84 | 2023-09-08 | |
Key Organics Ltd | GS-9373-100MG |
CBZ-N-amido-dPEG®₁₂-acid |
1334177-88-6 | >95% | 100mg |
£178.48 | 2023-09-08 | |
Key Organics Ltd | GS-9373-1G |
CBZ-N-amido-dPEG®₁₂-acid |
1334177-88-6 | >95% | 1g |
£606.00 | 2023-09-08 | |
Key Organics Ltd | GS-9386-1G |
CBZ-N-amido-dPEG®₂₄-acid |
1334177-88-6 | >95% | 1g |
£691.00 | 2023-09-08 | |
Apollo Scientific | BIPG1367-100mg |
Cbz-N-amido-PEG12-acid |
1334177-88-6 | 100mg |
£461.00 | 2023-09-01 | ||
1PlusChem | 1P009J9R-500mg |
alpha-Benzyloxycarbonylamino-24(ethylene glycol)-omega-propionic acid |
1334177-88-6 | Cbz-NH-PEG12-C2-acid ≥95% | 500mg |
$480.00 | 2023-12-22 | |
Aaron | AR009JI3-500mg |
alpha-Benzyloxycarbonylamino-24(ethylene glycol)-omega-propionic acid |
1334177-88-6 | 95% | 500mg |
$787.00 | 2025-01-23 | |
Aaron | AR009JI3-1g |
alpha-Benzyloxycarbonylamino-24(ethylene glycol)-omega-propionic acid |
1334177-88-6 | 1g |
$1449.00 | 2023-12-16 | ||
Ambeed | A1282526-100mg |
Cbz-N-amido-PEG12-acid |
1334177-88-6 | PEG(36) | 100mg |
$277.0 | 2024-04-24 |
Cbz-NH-peg12-CH2CH2cooh 関連文献
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
Cbz-NH-peg12-CH2CH2coohに関する追加情報
Professional Introduction to Compound with CAS No. 1334177-88-6 and Product Name: Cbz-NH-peg12-CH2CH2cooh
The compound with the CAS number 1334177-88-6 and the product name Cbz-NH-peg12-CH2CH2cooh represents a significant advancement in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a combination of protective groups, polyethylene glycol (PEG) chains, and specific functional ends, has garnered considerable attention due to its versatile applications in drug development and biopharmaceutical research.
The name Cbz-NH indicates the presence of a carbobenzyloxy (Cbz) group, which is commonly used as an amino acid protecting group in peptide synthesis. This group ensures selective protection of the amino group during synthetic processes, allowing for controlled reactions at other sites. The PEG12 segment refers to a polyethylene glycol chain with a molecular weight of approximately 1,800 Da. PEG chains are widely employed in pharmaceuticals due to their ability to enhance solubility, stability, and bioavailability of therapeutic agents. The CH2CH2cooh moiety at the end of the molecule introduces a carboxylic acid group, which can be further functionalized or used for binding interactions.
Recent research has highlighted the importance of Cbz-NH-peg12-CH2CH2cooh in the development of novel drug delivery systems. Polyethylene glycol-modified peptides have shown promise in overcoming biological barriers, such as the blood-brain barrier, by reducing immunogenicity and prolonging circulation time. This property makes it an attractive candidate for targeted therapies in oncology and neurology. For instance, studies have demonstrated that PEGylation can significantly improve the pharmacokinetic profiles of peptide-based drugs, leading to more efficient treatment outcomes.
In addition to its role in drug delivery, Cbz-NH-peg12-CH2CH2cooh has been explored in the synthesis of biomimetic materials and controlled-release formulations. The PEG chain provides steric hindrance, which can be leveraged to design smart materials that respond to specific biological stimuli. This has opened up new avenues in regenerative medicine and tissue engineering. Researchers have reported successful applications of PEG-modified peptides in creating scaffolds that promote cell adhesion and growth, thereby facilitating tissue repair and regeneration.
The protective nature of the Cbz-NH group also makes this compound valuable in peptide mapping and mass spectrometry studies. By selectively protecting certain amino groups, researchers can achieve higher resolution in analyzing peptide sequences and modifications. This is particularly crucial in understanding post-translational modifications (PTMs) that play a significant role in protein function and signaling pathways.
Another area where Cbz-NH-peg12-CH2CH2cooh has shown promise is in the development of enzyme inhibitors. The combination of PEGylation and protective groups allows for precise tuning of molecular properties such as solubility and binding affinity. This has led to the discovery of novel inhibitors with improved efficacy and reduced side effects. For example, researchers have utilized this compound to develop inhibitors targeting proteases involved in inflammatory pathways, demonstrating its potential in treating chronic inflammatory diseases.
The versatility of Cbz-NH-peg12-CH2CH2cooh extends to its use as a crosslinking agent in biomaterials. The carboxylic acid group at the end can form covalent bonds with amine-functionalized molecules, enabling the creation of stable yet flexible networks. Such materials are being explored for applications ranging from hydrogels used in wound dressings to three-dimensional scaffolds for cell culture.
Recent advancements in synthetic chemistry have further enhanced the utility of Cbz-NH-peg12-CH2CH2cooh. New methodologies allow for more efficient coupling between PEG chains and peptide segments, reducing synthetic hurdles and improving yield. These innovations are accelerating the development of next-generation biopharmaceuticals with enhanced properties.
The impact of Cbz-NH-peg12-CH2CH2cooh on biotechnology is also evident in its role as a building block for complex biomolecules. By combining multiple functional units into a single molecule, researchers can design multifunctional agents capable of performing multiple tasks simultaneously. This approach is particularly relevant in precision medicine, where tailored therapeutic agents are designed to address specific patient needs.
In conclusion, the compound with CAS number 1334177-88-6 and product name Cbz-NH-peg12-CH2CH2cooh represents a cornerstone in modern pharmaceutical chemistry and biotechnology. Its unique structure offers diverse applications across drug delivery, biomaterials science, enzyme inhibition, and synthetic biology. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing therapeutic interventions and biotechnological innovations.
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